molecular formula C9H9NO2 B193270 (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one CAS No. 146924-92-7

(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one

Cat. No. B193270
M. Wt: 163.17 g/mol
InChI Key: FBZSDKXFQUKDLD-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one” is a chemical compound used in scientific research. It has a molecular formula of C9H9NO2 and a molecular weight of 163.18 . This compound is used in diverse applications ranging from drug synthesis to studying enzyme mechanisms.


Molecular Structure Analysis

The molecular structure of “(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one” is represented by the formula C9H9NO2 . The molecular weight of this compound is 163.18 .

Scientific Research Applications

  • It has been used in the stereoselective synthesis of protected N-Boc-3-hydroxy-4-methyl-4-phenylazetidin-2-one for the esterification of protected 10-desacetylbaccatin III, leading to novel taxotere compounds like docetaxel (Lucatelli et al., 2002).

  • This compound undergoes nucleophilic cleavage of the amide bond of β-lactams to produce various lactone and lactam derivatives, demonstrating its utility in diverse organic transformations (Kano et al., 1979).

  • It is a key intermediate in the enzymatic synthesis of (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid, a crucial component of the Taxol® side-chain. This process involves enzymatic hydrolysis in organic media (Forró & Fülöp, 2010).

  • Structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones were investigated, leading to the discovery of potent antiproliferative compounds targeting tubulin and displaying anticancer activities (Greene et al., 2016).

  • The compound has been synthesized as a precursor for antihyperlipidemic agents like ezetimibe, which lowers cholesterol levels by inhibiting cholesterol resorption in the human intestine (Brüning et al., 2010).

  • N/C-4 substituted azetidin-2-ones, including variants of the compound, were synthesized and evaluated as new classes of antimicrobial agents, showing potent activity against various microbes (Halve et al., 2007).

Safety And Hazards

“(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one” is intended for R&D use only and is not recommended for medicinal, household, or other uses . For more detailed safety and hazard information, please refer to the Safety Data Sheet .

properties

IUPAC Name

(3S,4R)-3-hydroxy-4-phenylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-7(10-9(8)12)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,10,12)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZSDKXFQUKDLD-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436854
Record name cis-3-hydroxy-4-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one

CAS RN

146924-92-7
Record name cis-3-hydroxy-4-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one
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(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one
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(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one
Reactant of Route 5
(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one
Reactant of Route 6
(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one

Citations

For This Compound
3
Citations
E Forró, Z Galla, Z Nádasdi, J Árva, F Fülöp - Journal of Molecular Catalysis …, 2015 - Elsevier
A new enzymatic strategy has been devised for the preparation of a key intermediate for the taxol side-chain from N-hydroxymethylated cis-3-acetoxy-4-phenylazetidin-2-one. …
Number of citations: 6 www.sciencedirect.com
YC Rodriguez, TM Duarte, Z Szakonyi, E Forró… - Chirality, 2015 - Wiley Online Library
The compound (18‐crown‐6)‐2,3,11,12‐tetracarboxylic acid was evaluated as a chiral nuclear magnetic resonance (NMR) solvating agent for a series of diamines and bicyclic β‐amino …
Number of citations: 9 onlinelibrary.wiley.com
AM Jordan - 1997 - search.proquest.com
This thesis first describes a study of the diterpenoid taxine B, found in the needles of the English yew Taxus bacatta. Derivatisation of taxine B and the development of an efficient …
Number of citations: 1 search.proquest.com

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